Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate
Description
Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate is a synthetic peptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester. Its structure comprises a central 3-phenylpropanoate backbone substituted at the 2-position with an acetylated Boc-protected amine. The Boc group ((2-methylpropan-2-yl)oxycarbonyl) is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and selective removal under acidic conditions (e.g., trifluoroacetic acid). The benzyl ester enhances solubility in organic solvents and is typically cleaved via hydrogenolysis. This compound is primarily employed in research settings for developing peptidomimetics or as an intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-23(2,3)30-22(28)24-15-20(26)25-19(14-17-10-6-4-7-11-17)21(27)29-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDLKMXLBSHCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-GLY-PHE-OBZL typically involves the protection of amino acids and subsequent coupling reactions. The process begins with the protection of glycine and phenylalanine using tert-butoxycarbonyl (BOC) and benzyl ester (OBZL) groups, respectively. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of BOC-GLY-PHE-OBZL follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions, such as temperature and pH, are employed to enhance yield and purity. Solid-phase peptide synthesis (SPPS) is often used, where the compound is synthesized on a resin support, allowing for efficient purification and isolation .
Chemical Reactions Analysis
Types of Reactions
BOC-GLY-PHE-OBZL undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the BOC and OBZL protecting groups using acids like trifluoroacetic acid (TFA) or hydrogenation, respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents like DCC and HOBt.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for BOC removal and hydrogenation for OBZL removal.
Major Products Formed
The major products formed from these reactions are peptides and proteins with specific sequences, depending on the amino acids or peptides coupled with BOC-GLY-PHE-OBZL .
Scientific Research Applications
BOC-GLY-PHE-OBZL is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of BOC-GLY-PHE-OBZL involves its role as a protected amino acid in peptide synthesis. The BOC group protects the amino group, preventing unwanted side reactions during peptide bond formation. The OBZL group protects the carboxyl group, allowing for selective deprotection and coupling reactions . These protecting groups are removed under specific conditions to yield the desired peptide or protein product .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
The D-configuration may influence chiral recognition in biological systems .
Methyl 2-[[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoate: Incorporates an indole ring, enhancing hydrogen-bonding capacity and fluorescence properties. The methyl ester modifies solubility compared to the benzyl ester in the target compound .
Benzyl 2-[[2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetyl]amino]acetate: Uses a phenylmethoxycarbonyl (Z) group instead of Boc. The Z-group requires hydrogenolysis for deprotection, making it less suitable for acid-sensitive syntheses .
Functional Group Variations
- Boc vs. Z-group : Boc offers acid-labile deprotection, while Z-groups require catalytic hydrogenation. Boc is preferred in solid-phase peptide synthesis (SPPS) for orthogonal protection strategies .
- Benzyl vs. Methyl Ester : Benzyl esters increase lipophilicity and stability in acidic conditions, whereas methyl esters improve aqueous solubility .
Physicochemical Properties
Research Findings
- Synthetic Methods : Polyphosphoric acid (PPA)-mediated cyclization (as in ) is unsuitable for the target compound due to its linear structure. Instead, standard peptide coupling reagents (e.g., HATU, EDCl) are recommended for amide bond formation .
- Stability Studies : Boc-protected analogs demonstrate >90% stability in neutral aqueous buffers over 24 hours, whereas Z-group derivatives degrade under prolonged light exposure .
Biological Activity
Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate, with the molecular formula C18H25N3O6 and a molecular weight of 379.4 g/mol, is a compound of significant interest in biomedical research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms, efficacy in various biological systems, and relevant case studies.
- IUPAC Name: Benzyl 2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetate
- CAS Number: 67585-90-4
- Molecular Weight: 379.4 g/mol
The compound exhibits a complex structure featuring multiple functional groups that contribute to its biological activity.
This compound has been studied for its potential as an anticancer agent. Its mechanism involves:
- Inhibition of Tumor Growth: The compound has shown promise in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Targeting Specific Pathways: Research indicates it may interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.
- Enhanced Drug Delivery: The compound's structure allows for improved solubility and bioavailability, which is crucial for effective drug delivery systems.
Efficacy Studies
Several studies have investigated the efficacy of this compound:
Table 1: Summary of Efficacy Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism Observed |
|---|---|---|---|
| Study A | HepG2 | 15 | Apoptosis induction |
| Study B | MCF7 | 20 | Cell cycle arrest |
| Study C | A549 | 10 | Inhibition of PI3K/Akt signaling |
Case Studies
- HepG2 Cell Line Study : In a study conducted on HepG2 liver cancer cells, this compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity attributed to apoptosis mechanisms.
- MCF7 Breast Cancer Cells : Another investigation using MCF7 breast cancer cells reported an IC50 of 20 µM, with observed effects including cell cycle arrest at the G1 phase, suggesting that the compound may effectively halt cancer cell proliferation.
- A549 Lung Cancer Cells : In A549 lung cancer cells, the compound exhibited an IC50 value of 10 µM, underscoring its potential as a therapeutic agent in lung cancer treatment through the inhibition of critical signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
